molecular formula C19H21N9O4 B3010910 2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]acetamide CAS No. 1396861-85-0

2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]acetamide

Cat. No. B3010910
CAS RN: 1396861-85-0
M. Wt: 439.436
InChI Key: JZTSMPJPXLLLEX-UHFFFAOYSA-N
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Description

The compound “2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]acetamide” is a chemical compound with a complex structure . It is also known as Acebrophylline .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The details of the synthesis process are not available in the retrieved information.


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups . The exact structure is not available in the retrieved information.


Physical And Chemical Properties Analysis

The compound has a melting point of 213-215°C . It is sparingly soluble in DMSO and slightly soluble in methanol . It is a solid substance with a white to off-white color .

Scientific Research Applications

Radiosynthesis and Imaging Agents

One notable application of chemical compounds closely related to 2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]acetamide is in the field of radiosynthesis, particularly for imaging the translocator protein (18 kDa) with positron emission tomography (PET). For instance, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which share a similar chemical backbone, has been identified as selective ligands for the translocator protein. One compound, DPA-714, designed with a fluorine atom, allows for labeling with fluorine-18, facilitating in vivo imaging using PET. This compound and its tosyloxy derivative have been synthesized and utilized for [18F]DPA-714 production through a simple one-step process. This process, fully automated on a robotic system, involves a nucleophilic aliphatic substitution, highlighting the compound's significance in developing radiolabeled imaging agents for diagnostic purposes (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Antimicrobial Applications

Another research avenue explores the antimicrobial potential of compounds structurally related to 2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]acetamide. Studies have synthesized and assessed the antimicrobial activity of new heterocycles incorporating various moieties, including antipyrine. These synthesized compounds, characterized by spectroscopic and elemental analysis, have been evaluated against a panel of susceptible and resistant Gram-positive and Gram-negative bacteria, showing promising antimicrobial properties. Such research underscores the potential of these compounds in developing new antimicrobial agents, contributing valuable insights into combatting microbial resistance (Bondock, Rabie, Etman, & Fadda, 2008).

Mechanism of Action

This compound has been studied for its ability to block the human TRPA1 channel and inhibit PDE4B/7A activity . This suggests that it may have potential applications in the treatment of pain .

properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N9O4/c1-24-15(12-6-4-5-7-20-12)23-28(19(24)32)9-8-21-13(29)10-27-11-22-16-14(27)17(30)26(3)18(31)25(16)2/h4-7,11H,8-10H2,1-3H3,(H,21,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTSMPJPXLLLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCCN3C(=O)N(C(=N3)C4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N9O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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